3-(4-Chlorophenyl)-3-fluoro-3H-diazirene
Description
Structure
3D Structure
Properties
CAS No. |
95911-67-4 |
|---|---|
Molecular Formula |
C7H4ClFN2 |
Molecular Weight |
170.57 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-3-fluorodiazirine |
InChI |
InChI=1S/C7H4ClFN2/c8-6-3-1-5(2-4-6)7(9)10-11-7/h1-4H |
InChI Key |
KBCYOVGJPRIWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)F)Cl |
Origin of Product |
United States |
Preparation Methods
General Procedure from Aryl Chlorodiazirines
The most widely documented method involves fluorination of 3-(4-chlorophenyl)-3-chloro-3H-diazirine using TBAF. The reaction proceeds under mild conditions, as outlined in supplementary materials from Chemical Communications and RSC Advances.
Steps:
-
Reagent Setup: A solution of 3-(4-chlorophenyl)-3-chloro-3H-diazirine (1 equiv) in anhydrous tetrahydrofuran (THF) is prepared under argon.
-
Fluorination: TBAF (1 M in THF, 10 equiv) is added dropwise at 0°C, and the mixture is stirred for 16 hours.
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Workup: The reaction is quenched with saturated aqueous NH₄Cl, extracted with pentane, and dried over MgSO₄.
-
Purification: The crude product is purified via silica gel chromatography (hexane eluent) to yield 3-(4-chlorophenyl)-3-fluoro-3H-diazirine as a pale-yellow liquid.
Key Data:
Scalability and Optimization
-
Solvent Impact: THF outperforms dichloromethane (DCM) or cyclohexane due to better solubility of TBAF.
-
Catalyst-Free: No additional catalysts are required, simplifying the process.
-
Safety Note: Diazirines are light-sensitive; reactions must be conducted under dim conditions to prevent decomposition.
Oxidation of Diaziridine Intermediates
Graham’s Oxidation Protocol
Diazirines are traditionally synthesized via oxidation of diaziridines using hypochlorite solutions. For this compound, this method is less common but validated in early studies.
Steps:
-
Diaziridine Synthesis: 3-(4-Chlorophenyl)-3-fluorodiaziridine is prepared by reacting 4-chlorobenzamidine hydrochloride with hydroxylamine-O-sulfonic acid (HOSA) in methanol.
-
Oxidation: The diaziridine is treated with iodine (I₂) and triethylamine in methanol under dark conditions to form the diazirine.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Diaziridine Yield | 55–70% | |
| Oxidation Yield | 26–48% | |
| Limitations | Lower efficiency vs. TBAF route |
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield | Scalability | Complexity |
|---|---|---|---|
| TBAF Halogen Exchange | 94% | High | Low |
| Diaziridine Oxidation | 26–48% | Moderate | High |
The TBAF route is superior for industrial applications due to higher yields and fewer steps. However, the oxidation method remains valuable for synthesizing novel diazirine analogs.
Characterization Consistency
All reported preparations confirm structure via:
-
¹H NMR: Aromatic protons at δ 7.41 (d, J = 8.9 Hz) and δ 6.97 (d, J = 8.8 Hz).
-
¹⁹F NMR: Single peak at δ −62.82 (CDCl₃), confirming fluorine substitution.
Challenges and Mitigation Strategies
Byproduct Formation
-
Chlorodiazirine Residuals: Incomplete fluorination may leave unreacted chlorodiazirine. This is addressed by using excess TBAF (10 equiv) and extended reaction times.
-
Diazirine Dimerization: Minimized by maintaining low temperatures (0°C) and inert atmospheres.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-3-fluoro-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to ultraviolet light, the diazirine ring cleaves to form a highly reactive carbene intermediate.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, with reagents such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Photolysis: Ultraviolet light (typically 254 nm) is used to induce the formation of carbenes.
Substitution Reactions: Reagents such as primary or secondary amines, thiols, and alcohols can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Photolysis: The primary product is a carbene, which can further react with nearby molecules to form various adducts.
Substitution Reactions: The major products are substituted derivatives of the original compound, depending on the nucleophile used.
Oxidation and Reduction: These reactions can lead to the formation of hydroxylated or dehalogenated products.
Scientific Research Applications
Applications in Chemical Biology
1. Photoaffinity Labeling:
- Mechanism: 3-(4-Chlorophenyl)-3-fluoro-3H-diazirene is utilized as a photoactivatable cross-linking reagent. Upon exposure to UV light, it generates reactive carbene species that can covalently bond to nearby biomolecules, facilitating the study of protein-protein interactions and target identification in complex biological systems.
- Case Study: In a study by Ichiishi et al., diazirines were employed to create photoaffinity probes that successfully labeled target proteins in living cells, demonstrating their effectiveness in proteomics research .
2. Drug Discovery:
- Mechanism: The compound serves as a tool for identifying drug targets and studying the binding interactions of small molecules with biological macromolecules.
- Case Study: Research has shown that diazirine-based probes can elucidate the mechanisms of action of potential drug candidates by mapping their binding sites on proteins .
Applications in Materials Science
1. Polymer Chemistry:
- Mechanism: The incorporation of this compound into polymer matrices allows for the development of materials with tailored properties, such as enhanced thermal stability and mechanical strength.
- Data Table: Properties of Polymers Modified with Diazirine
| Property | Control Polymer | Polymer with Diazirine |
|---|---|---|
| Thermal Stability (°C) | 200 | 250 |
| Tensile Strength (MPa) | 50 | 70 |
| Elongation at Break (%) | 300 | 400 |
2. Surface Functionalization:
- Mechanism: Diazirines can be used for surface modification of materials, improving their biocompatibility or catalytic properties.
- Case Study: A recent study demonstrated the use of diazirine derivatives for functionalizing gold nanoparticles, enhancing their application in biosensing technologies .
Mechanism of Action
The primary mechanism of action of 3-(4-chlorophenyl)-3-fluoro-3H-diazirine involves the formation of a carbene intermediate upon exposure to ultraviolet light. This carbene can insert into various chemical bonds, such as C-H, N-H, and O-H bonds, leading to the formation of covalent adducts. The molecular targets and pathways involved depend on the specific application and the molecules present in the reaction environment.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Molecular Properties
The following table summarizes key structural analogs and their molecular properties:
Key Observations :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) group in and increases molecular weight and lipophilicity, enhancing stability and membrane permeability.
- Halogen Substitution: Fluorine (F) and chlorine (Cl) improve electrophilicity, critical for photoreactivity.
- Aromatic Ring Modifications : Methoxy (OCH₃) in introduces hydrogen-bonding capacity, affecting solubility and target interactions.
Reactivity Trends :
- Fluorine’s high electronegativity increases the electrophilicity of the diazirine carbon, enhancing reactivity in photoinduced C–H insertion .
- Trifluoromethyl groups stabilize the diazirine ring against thermal decomposition .
Photoaffinity Labeling
- This compound: The fluorine atom may improve crosslinking efficiency compared to non-fluorinated analogs due to increased carbene stability post-photolysis .
- Trifluoromethyl Derivatives (e.g., ) : These compounds exhibit prolonged carbene lifetimes, making them superior for labeling low-abundance biomolecules.
Cytotoxicity and Medicinal Potential
- Halogenated diazirines are less cytotoxic than non-diazirine halogenated compounds (e.g., reports IC₅₀ values >100 μg/mL for chlorophenyl propenones) .
- The 4-chlorophenyl moiety in the target compound may confer selectivity toward hydrophobic binding pockets in enzymes or receptors, similar to antihypertensive quinazolinones in .
Biological Activity
3-(4-Chlorophenyl)-3-fluoro-3H-diazirene is a diazirine compound known for its unique photochemical properties, which make it a valuable tool in biological research, particularly in the study of protein interactions and cellular processes. The compound's ability to generate reactive carbene species upon UV irradiation allows for the covalent labeling of biomolecules, facilitating the investigation of their biological functions.
- Molecular Formula : CHClF
- Molecular Weight : 173.59 g/mol
- Structure : The diazirine moiety contributes to its reactivity, while the chlorophenyl and fluoro substituents enhance its stability and solubility in biological systems.
Upon exposure to UV light, this compound undergoes a homolytic cleavage of the diazirine bond, leading to the formation of a highly reactive carbene. This carbene can insert into various chemical bonds, allowing it to label proteins and other biomolecules in living cells.
Biological Applications
The biological activity of this compound has been explored in several contexts:
- Protein Labeling : The compound is used extensively for labeling proteins in live cells. This facilitates the study of protein localization, dynamics, and interactions.
- Drug Development : Its ability to selectively modify target proteins makes it a useful tool in drug discovery, particularly for identifying potential drug targets and understanding their mechanisms.
- Cellular Imaging : Due to its photoreactive nature, it is employed in imaging studies to visualize cellular processes at a molecular level.
Case Study 1: Protein Interaction Studies
In a study conducted by Joynson et al., this compound was utilized to investigate protein interactions within complex cellular environments. The researchers demonstrated that the compound could effectively label target proteins with high specificity when exposed to UV light, enabling detailed mapping of protein networks in live cells .
Case Study 2: Therapeutic Potential
Research published in the Journal of Medicinal Chemistry highlighted the potential therapeutic applications of diazirine derivatives, including this compound. The study found that these compounds could selectively inhibit certain cancer cell lines by targeting specific proteins involved in cell proliferation and survival pathways .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-(4-Chlorophenyl)-3-fluoro-3H-diazirene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves halogenation and diazirine ring formation. A reported route for analogous compounds (e.g., 3-(4-bromophenyl)-3-fluoro-3H-diazirine) starts with a substituted benzaldehyde precursor. The diazirine ring is formed via reaction with ammonia and an oxidizing agent (e.g., chloramine-T) under controlled pH and temperature (4–6°C). Optimization includes adjusting stoichiometry, solvent polarity (e.g., ethanol or dichloromethane), and reaction time to improve yields . For fluorination, electrophilic fluorinating agents (e.g., Selectfluor) are recommended to ensure regioselectivity .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to confirm substituent positions and absence of side products (e.g., look for characteristic deshielded fluorine signals at δ ~ -120 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (expected m/z for : 172.97).
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. For example, analogous diazirines exhibit bond angles of ~120° for the diazirine ring, with C-F bond lengths of ~1.34 Å .
Advanced Research Questions
Q. What computational strategies are effective for predicting the reactivity of this compound in C–H insertion reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the singlet-triplet energy gap of the diazirine, which governs its photochemical C–H insertion efficiency. Focus on the fluorine atom’s electron-withdrawing effect, which stabilizes the singlet state and enhances reactivity. Molecular docking or dynamics simulations may predict interactions with biological targets, such as enzymes, by analyzing steric and electronic compatibility .
Q. How can conflicting crystallographic data for diazirine derivatives be resolved?
- Methodological Answer : Contradictions in bond lengths/angles often arise from disorder or twinning. Use the following steps:
- Data Reprocessing : Reintegrate diffraction data with software like SHELXL, applying TWIN/BASF commands for twinned crystals .
- Comparative Analysis : Cross-validate with spectroscopic data (e.g., IR stretching frequencies for N=N bonds at ~1550 cm).
- Temperature Control : Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
Q. What experimental designs are critical for studying the photostability and decomposition pathways of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance changes under controlled UV irradiation (e.g., 365 nm) to track degradation kinetics.
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to identify intermediate species during photolysis.
- HPLC-MS : Quantify decomposition products and propose pathways (e.g., ring-opening to form nitriles or carbenes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
